molecular formula C11H17NO2 B13527678 2-(Phenethylamino)propane-1,3-diol

2-(Phenethylamino)propane-1,3-diol

Cat. No.: B13527678
M. Wt: 195.26 g/mol
InChI Key: VAZRJHDXZZERNX-UHFFFAOYSA-N
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Description

2-(Phenethylamino)propane-1,3-diol is an organic compound with the molecular formula C11H17NO2 It is a derivative of propane-1,3-diol, where one of the hydrogen atoms is replaced by a phenethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenethylamino)propane-1,3-diol can be achieved through several methods. One common approach involves the reaction of phenethylamine with glycidol under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Phenethylamino)propane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The phenethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(Phenethylamino)propane-1,3-diol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 2-(Phenethylamino)propane-1,3-diol involves its interaction with specific molecular targets and pathways. The phenethylamino group can interact with receptors or enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1,3-propanediol: This compound is structurally similar but lacks the phenethylamino group.

    1,3-Propanediol: A simpler diol without the phenethylamino substitution.

    Phenethylamine: Contains the phenethylamino group but lacks the diol structure.

Uniqueness

2-(Phenethylamino)propane-1,3-diol is unique due to the presence of both the phenethylamino group and the diol structure. This combination imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

2-(2-phenylethylamino)propane-1,3-diol

InChI

InChI=1S/C11H17NO2/c13-8-11(9-14)12-7-6-10-4-2-1-3-5-10/h1-5,11-14H,6-9H2

InChI Key

VAZRJHDXZZERNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(CO)CO

Origin of Product

United States

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